N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have varied pharmacological activities . They can target a wide range of biological entities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, and anticonvulsant targets .
Mode of Action
For instance, some benzimidazole compounds bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . This interaction can lead to changes in the DNA structure and function, affecting the cell’s normal processes.
Biochemical Pathways
These could include pathways related to cell division, DNA replication, protein synthesis, and various metabolic processes .
Result of Action
Benzimidazole derivatives are known to have high cytotoxic activities . They can cause changes in cell morphology, induce cell death, and inhibit cell proliferation . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Preparation Methods
The synthesis of N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides.
Scientific Research Applications
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial properties against various bacterial strains.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHZEMJTUSUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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